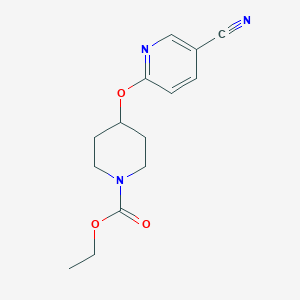

![molecular formula C15H16ClNO2 B2431198 Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride CAS No. 2230799-35-4](/img/structure/B2431198.png)

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

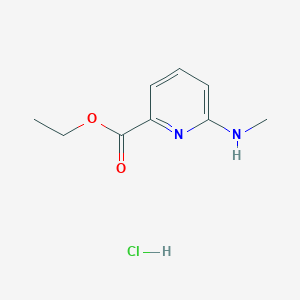

“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” is an ester with the empirical formula C9H12ClNO2 . It is a colorless solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a methyl ester group and an aminomethyl group . The molecular weight of the compound is 201.65 .Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a boiling point of 179-181°C . The compound is poorly soluble in water but miscible with organic solvents .Applications De Recherche Scientifique

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a close derivative of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride, is recognized for its various pharmacological activities. Its significant role as a bioactive precursor in the synthesis of compounds has been emphasized due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules and is a versatile substrate in organic synthesis, used as raw material for preparing medical products (Farooq & Ngaini, 2019).

Polymer Research

Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer formed from various three hydroxyalkanoic acids monomers. PHAs, accumulated in bacterial cells as storage materials, can be converted back to soluble components by PHA depolymerases, entering various metabolic pathways. Recognized for their biodegradability, biocompatibility, and renewable nature, PHAs have promising applications, although their commercialization is hindered by high costs compared to petroleum plastics (Amara, 2010).

Anticarcinogenicity Studies

Organotin(IV) complexes, including those with benzoate structures, show promising anticarcinogenicity and toxicity. Their high cytotoxic activity results from the availability of coordination positions at Sn and the presence of stable ligand–Sn bonds, such as Sn–N and Sn–S. These complexes, especially those involving benzoates, have been studied for their impressive antitumor activity and cytotoxicity, with some exhibiting better IC50 values than well-known antitumor drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Analytical Chemistry and Sensor Development

This compound derivatives find use in the development of novel analytical methods. For instance, analytical techniques for sugar determination in marine samples often employ derivatives like 3‐methyl‐2‐benzothiazoline hydrazone hydrochloride (MBTH). Such derivatives aid in the extraction and estimation of sugars from various marine matrices, contributing to a better understanding of marine biochemistry and biogeochemistry (Panagiotopoulos & Sempéré, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[2-(aminomethyl)phenyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16;/h2-9H,10,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCJHKYYYOZWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)